molecular formula C4H5NO2S B13108162 1H-pyrrole-3-sulfinicacid

1H-pyrrole-3-sulfinicacid

Cat. No.: B13108162
M. Wt: 131.16 g/mol
InChI Key: BABVATZLPQWUSV-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-sulfinicacid is a heterocyclic organic compound that features a five-membered ring containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-sulfinicacid can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-sulfinicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and sulfur atoms in the ring, which provide reactive sites for different reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-3-sulfinicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-pyrrole-3-sulfinicacid exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the sulfur atom allows for unique interactions with metal ions and other biomolecules, contributing to its biological activity .

Comparison with Similar Compounds

1H-Pyrrole-3-sulfinicacid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which provide distinct chemical and biological properties.

Properties

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

1H-pyrrole-3-sulfinic acid

InChI

InChI=1S/C4H5NO2S/c6-8(7)4-1-2-5-3-4/h1-3,5H,(H,6,7)

InChI Key

BABVATZLPQWUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1S(=O)O

Origin of Product

United States

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